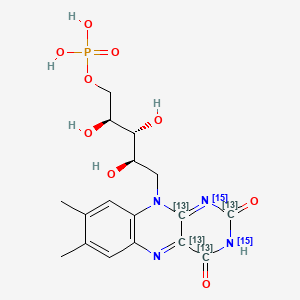
Riboflavin-5-Phosphate-13C4,15N2-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an easily absorbed micronutrient that plays a crucial role in maintaining health in humans and other animals . It is used primarily for scientific research purposes, particularly in studies involving metabolic processes and enzyme activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Riboflavin-5-Phosphate-13C4,15N2-1 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into riboflavin. The process involves the phosphorylation of riboflavin using phosphoryl chloride . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes the use of advanced chromatography techniques to separate and purify the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Riboflavin-5-Phosphate-13C4,15N2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial cofactors in various enzymatic reactions .
Applications De Recherche Scientifique
Riboflavin-5-Phosphate-13C4,15N2-1 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of riboflavin in cellular processes and its impact on health.
Medicine: Investigated for its potential therapeutic effects and its role in treating riboflavin deficiency.
Industry: Used in the development of nutritional supplements and fortified foods.
Mécanisme D'action
Riboflavin-5-Phosphate-13C4,15N2-1 exerts its effects by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including those involved in the oxidation of glucose-6-phosphate . The compound binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to FMN and FAD .
Comparaison Avec Des Composés Similaires
Riboflavin-5-Phosphate-13C4,15N2-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
Riboflavin-5-Phosphate: The unlabeled form of the compound.
Flavin Mononucleotide (FMN): A coenzyme derived from riboflavin.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin.
These compounds share similar biochemical roles but differ in their labeling and specific applications in research.
Propriétés
Formule moléculaire |
C17H21N4O9P |
|---|---|
Poids moléculaire |
462.30 g/mol |
Nom IUPAC |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |
Clé InChI |
FVTCRASFADXXNN-YKTCBDAOSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















